
(R)-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its enantiomeric purity, which is crucial for its effectiveness in different applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of enantiopure amines starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride may involve large-scale biocatalytic processes that ensure high yield and purity. The use of biocatalysts such as transaminases, amine dehydrogenases, and imine reductases is common due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Phenylpropan-2-amine: Another chiral amine with similar structural properties.
L-Amphetamine: A well-known stimulant with structural similarities.
Dextroamphetamine: A compound used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its high enantioselectivity and purity make it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)6-10-5-3-4-8(10)2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
Clé InChI |
GDUHQTSKORBMGT-YUZCMTBUSA-N |
SMILES isomérique |
C[C@H]1CCCN1C[C@@H](C)N.Cl.Cl |
SMILES canonique |
CC1CCCN1CC(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


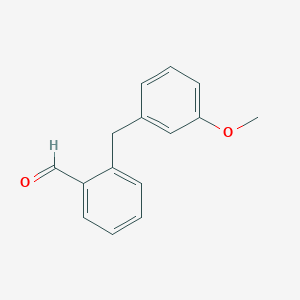
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)

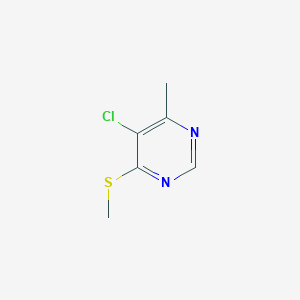

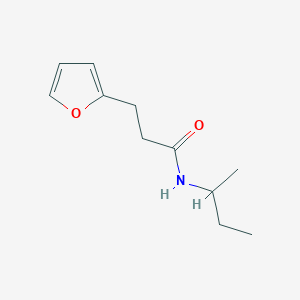
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
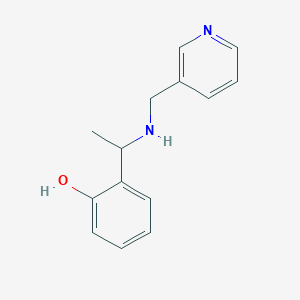
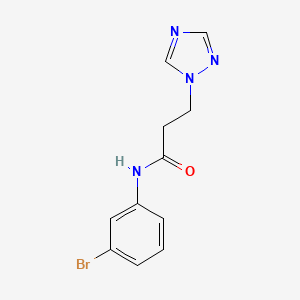
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
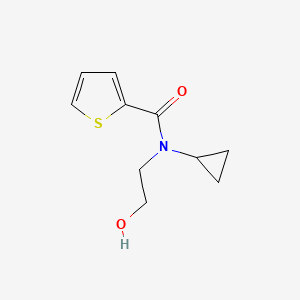
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
